molecular formula C10H10BrN3O B2659833 5-bromo-3-methyl-1H-indole-2-carbohydrazide CAS No. 70070-25-6

5-bromo-3-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2659833
CAS No.: 70070-25-6
M. Wt: 268.114
InChI Key: OMCXWXWQJHHURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methyl-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 5th position, a methyl group at the 3rd position, and a carbohydrazide group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide typically involves the bromination of 3-methylindole followed by the introduction of the carbohydrazide group. One common method includes the reaction of 3-methylindole with bromine in the presence of a suitable solvent to yield 5-bromo-3-methylindole. This intermediate is then reacted with hydrazine hydrate to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of indole derivatives with different functional groups .

Scientific Research Applications

5-Bromo-3-methyl-1H-indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and pi-alkyl interactions with amino acid residues in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indole-2-carbohydrazide
  • 3-Methyl-1H-indole-2-carbohydrazide
  • 5-Bromo-3-methylindole

Uniqueness

5-Bromo-3-methyl-1H-indole-2-carbohydrazide is unique due to the specific combination of the bromine, methyl, and carbohydrazide groups on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-3-methyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCXWXWQJHHURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.